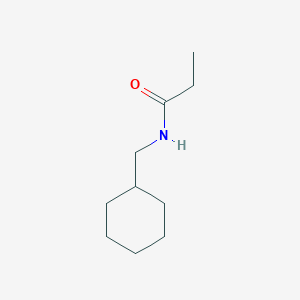

N-(cyclohexylmethyl)propanamide

Description

Properties

IUPAC Name |

N-(cyclohexylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGZMDYBQZTXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Cyclohexylmethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. The reaction proceeds via the formation of a tetrahedral intermediate, followed by the expulsion of hydrochloric acid (HCl) to yield the amide product. A molar ratio of 1:1.1 (propionyl chloride to amine) is typically employed to ensure complete conversion of the limiting reagent.

Experimental Procedure

-

Solvent Selection : Non-polar solvents such as benzene or hexane are preferred to stabilize the intermediate and minimize side reactions.

-

Temperature Control : The amine is dissolved in the solvent and cooled to -10–25°C to mitigate exothermic effects during propionyl chloride addition.

-

Reaction Completion : After gradual addition of the acid chloride, the mixture is heated to 40–80°C for 2–8 hours to drive the reaction to completion.

-

Workup : The crude product is filtered to remove ammonium chloride byproducts and purified via vacuum distillation or recrystallization.

Key Advantages:

Challenges:

-

HCl Management : Requires efficient scrubbing systems to handle gaseous HCl byproducts.

-

Solvent Toxicity : Benzene, though effective, poses health risks, prompting substitution with toluene or cyclohexane in modern protocols.

Coupling Agent-Mediated Synthesis Using Propanoic Acid Derivatives

For laboratories avoiding acid chlorides, carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable the condensation of propanoic acid with cyclohexylmethylamine.

Mechanistic Insights

Coupling agents activate the carboxylic acid by forming an active ester or O-acylisourea intermediate, facilitating nucleophilic attack by the amine. For instance, DCC mediates the formation of a propionyloxybenzotriazole intermediate, which reacts efficiently with cyclohexylmethylamine.

Process Optimization

Performance Metrics:

| Parameter | Value |

|---|---|

| Typical Yield | 70–75% |

| Reaction Time | 12–24 hours |

| Purification Method | Column Chromatography |

Limitations:

-

Cost : Coupling agents increase synthetic expenses.

-

Byproduct Removal : Dicyclohexylurea (DCU), a DCC byproduct, complicates purification.

Ester Aminolysis for this compound Synthesis

Aminolysis of propionic acid esters (e.g., methyl propionate) with cyclohexylmethylamine offers an alternative route, particularly in settings where acid chlorides are undesirable.

Reaction Dynamics

The ester undergoes nucleophilic attack by the amine, displacing the alkoxide group. Acidic or basic conditions accelerate the reaction:

-

Base-Catalyzed : Triethylamine deprotonates the amine, enhancing nucleophilicity.

-

Acid-Catalyzed : Protonation of the ester carbonyl increases electrophilicity.

Industrial Scalability

-

Temperature : 80–120°C under reflux.

-

Solvent : Methanol or ethanol facilitates homogeneous mixing.

-

Yield : 60–70%, lower than acid chloride methods due to equilibrium limitations.

Alternative Synthetic Routes and Emerging Methodologies

Enzymatic Synthesis

Recent advances in biocatalysis employ lipases or proteases to catalyze amide bond formation under mild conditions. For example, Candida antarctica lipase B (CAL-B) has demonstrated efficacy in non-aqueous media, though yields remain suboptimal (~50%).

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times from hours to minutes. Preliminary studies show 90% conversion in 15 minutes using propionyl chloride and amine in acetonitrile.

Comparative Analysis of Preparation Methods

| Method | Reactants | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid Chloride Amidation | Propionyl chloride, Cyclohexylmethylamine | Benzene, 40–80°C, 2–8h | 85–90% | High yield, no catalyst | HCl generation, solvent toxicity |

| Coupling Agent | Propanoic acid, Cyclohexylmethylamine | DCM, EDC/HOBt, 24h | 70–75% | Avoids acid chloride | Costly reagents, complex purification |

| Ester Aminolysis | Methyl propionate, Cyclohexylmethylamine | Methanol, reflux, 12h | 60–70% | Mild conditions | Lower yield, equilibrium limitations |

| Enzymatic | Propanoic acid, Cyclohexylmethylamine | CAL-B, 30°C, 48h | ~50% | Eco-friendly, mild | Low yield, long reaction time |

Experimental Optimization and Process Considerations

Solvent Selection

Temperature and Stoichiometry

-

Excess Amine : A 10% molar excess of cyclohexylmethylamine ensures complete acid chloride consumption.

-

Stepwise Heating : Gradual temperature ramping from 0°C to 80°C minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(cyclohexylmethyl)propanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)propanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

*LogP values estimated based on substituent contributions.

Key Observations :

- Lipophilicity : The cyclohexylmethyl group in this compound enhances lipophilicity (LogP ~2.5), favoring blood-brain barrier penetration, crucial for targeting BACE-1 in Alzheimer’s therapy .

Enzyme Inhibition

- This compound Derivatives : Exhibit IC₅₀ values in the low micromolar range against BACE-1, as demonstrated by crystallographic studies (PDB ID: 3RU) .

- Tasimelteon: Targets MT₁/MT₂ melatonin receptors (EC₅₀ ~0.3–1.2 nM), approved for non-24-hour sleep-wake disorder .

- Indole-Containing Analog : 2-(3-Benzoylphenyl)-N-(cyclohexylmethyl)-N-(1H-indol-6-yl)propanamide showed inhibitory activity against Gli1-mediated transcription (IC₅₀ = 1.8 µM), relevant in cancer pathways .

Antimicrobial and Antioxidant Activity

- 3-[(5-Chloropyridin-2-yl)amino]propanamide Derivatives: Demonstrated radical scavenging (IC₅₀ = 12 µM for DPPH) and antibacterial activity against Xanthomonas campestris .

Q & A

Q. What are the optimized synthetic routes for N-(cyclohexylmethyl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling cyclohexylmethylamine with propanoyl chloride under anhydrous conditions. Key steps include:

- Amide Bond Formation : Reacting the amine with propanoyl chloride in dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields pure product. Adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) improves yields to ~60% .

- Critical Parameters : Moisture-sensitive reactions require inert atmospheres (N₂/Ar). Lower temperatures minimize side reactions like hydrolysis.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Key signals include the cyclohexylmethyl CH₂ group (δ ~3.3–3.5 ppm) and the propanamide carbonyl (δ ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error (e.g., observed 465.2545 vs. calculated 465.2542) .

- FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition observed >150°C via TGA/DSC. Store at –20°C in amber vials to prevent photodegradation.

- Solvent Compatibility : Stable in DMSO and DCM; avoid aqueous bases (risk of hydrolysis) .

- Long-Term Stability : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months for degradation peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Replace the cyclohexylmethyl group with bicyclic or arylalkyl moieties to assess steric/electronic effects on target binding .

- Functional Group Additions : Introduce sulfonamide or tetrazole groups (e.g., as in ) to modulate solubility or hydrogen-bonding interactions .

- In Silico Docking : Use tools like AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2) and prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations .

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorometric vs. colorimetric assays) to rule out assay-specific artifacts .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction forces (e.g., hydrophobic vs. hydrogen bonding) .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., Hedgehog pathway proteins) to resolve binding modes at atomic resolution .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution (lipases) to isolate enantiomers .

- Continuous Flow Synthesis : Improve reproducibility and yield (e.g., >80%) by optimizing residence time and catalyst loading in microreactors .

- In-Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction progression and impurity formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.